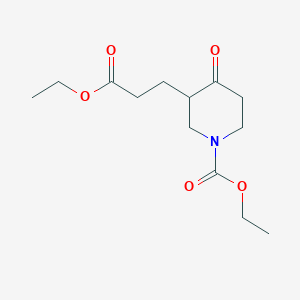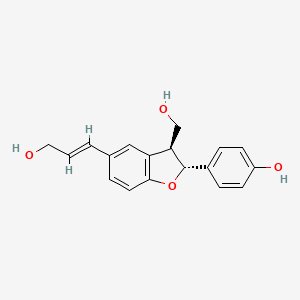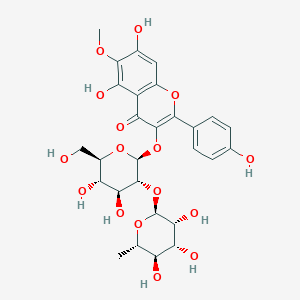
6-Methoxykaempferol3-O-rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxykaempferol 3-O-rutinoside is a natural flavonoid glycoside isolated from various plants, including the herbs of Pilocarpus pennatifolius . Flavonoids are a class of plant and food-derived compounds with a polyphenolic structure, known for their diverse biological activities . This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-rutinoside typically involves the extraction from natural sources. One common method is the isolation from the dried petals of Carthamus tinctorius L. and other plants . The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of 6-Methoxykaempferol 3-O-rutinoside is primarily based on large-scale extraction from plant materials. The process involves the use of organic solvents for extraction, followed by purification steps such as column chromatography and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxykaempferol 3-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methoxykaempferol 3-O-rutinoside has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methoxykaempferol 3-O-rutinoside involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.
Vergleich Mit ähnlichen Verbindungen
6-Methoxykaempferol 3-O-rutinoside is compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rutinoside: Similar in structure but lacks the methoxy group at the 6-position.
Quercetin 3-O-rutinoside: Contains an additional hydroxyl group compared to 6-Methoxykaempferol 3-O-rutinoside.
Rutin: Another flavonoid glycoside with similar biological activities but different structural features.
The uniqueness of 6-Methoxykaempferol 3-O-rutinoside lies in its specific methoxy substitution, which contributes to its distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C28H32O16 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-16(32)20(36)22(38)27(40-9)44-26-21(37)17(33)14(8-29)42-28(26)43-25-19(35)15-13(7-12(31)24(39-2)18(15)34)41-23(25)10-3-5-11(30)6-4-10/h3-7,9,14,16-17,20-22,26-34,36-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,26+,27-,28-/m0/s1 |
InChI-Schlüssel |
LMYJHVXWGCYGHW-DRHZGDJGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
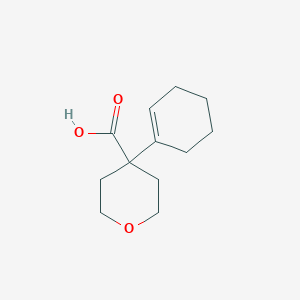
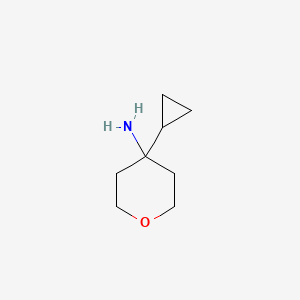
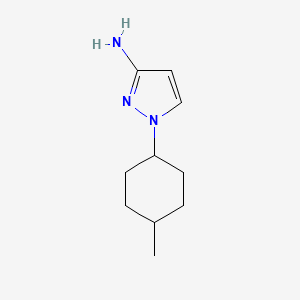
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
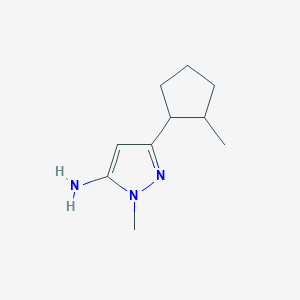
![7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13063522.png)
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
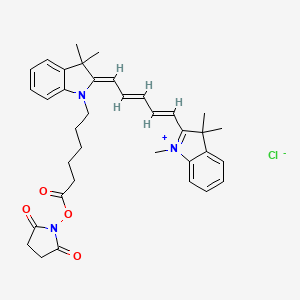
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
